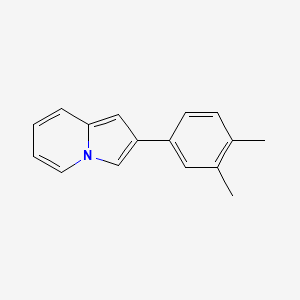
2-(3,4-Dimethylphenyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)indolizine is a cyclic compound with the molecular formula C16H15N . It is a nitrogen-containing heterocycle .
Synthesis Analysis
Indolizine derivatives, including 2-(3,4-Dimethylphenyl)indolizine, can be synthesized using various methods. One of the most common methods is the radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenyl)indolizine consists of a nitrogen-containing heterocycle . The average mass of the molecule is 221.297 Da .
Chemical Reactions Analysis
The synthesis of indolizines, including 2-(3,4-Dimethylphenyl)indolizine, often involves radical cyclization/cross-coupling . This method is gaining popularity due to its efficiency in constructing heterocycles and forming C–C or C–X bonds .
Physical And Chemical Properties Analysis
2-(3,4-Dimethylphenyl)indolizine has a molecular formula of C16H15N . The average mass of the molecule is 221.297 Da .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Indolizine, which includes 2-(3,4-Dimethylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . This suggests that it could be used in the development of new pharmaceuticals.
Organic Fluorescent Molecules
Some indolizine derivatives, including potentially 2-(3,4-Dimethylphenyl)indolizine, have excellent fluorescence properties . This means they could be used as organic fluorescent molecules for biological and material applications.
Synthesis of Indolizine Derivatives
The compound could be used in the synthesis of indolizine derivatives . These derivatives could have a wide range of applications, depending on their specific properties.
Radical Cyclization/Cross-Coupling
Indolizine and its derivatives can be synthesized through radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Construction of Indolizine Ring
The compound could be used as a building block for the construction of the indolizine ring . This could be useful in the synthesis of complex organic molecules.
Fused Structure with Pyrrolo[1,2-c]pyrimidine
A new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction . This could open up new avenues in the synthesis of complex organic molecules.
Zukünftige Richtungen
Indolizine derivatives, including 2-(3,4-Dimethylphenyl)indolizine, have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . Therefore, the development of novel approaches for the synthesis of indolizine and its derivatives is anticipated .
Wirkmechanismus
Target of Action
Indolizine derivatives, to which 2-(3,4-dimethylphenyl)indolizine belongs, have been found to exhibit diverse biological activities . This suggests that they likely interact with multiple targets within the body.
Mode of Action
It is known that indolizine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)indolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-6-7-14(9-13(12)2)15-10-16-5-3-4-8-17(16)11-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFGSRYGJQRHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)

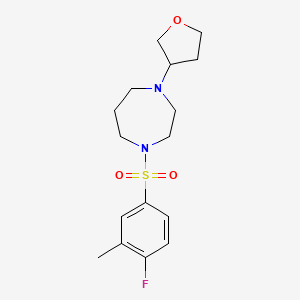
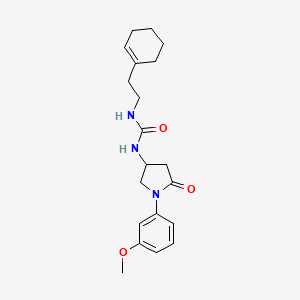
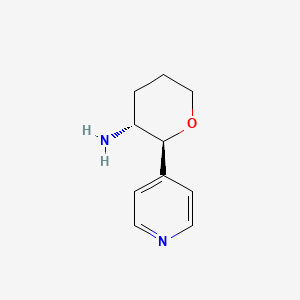
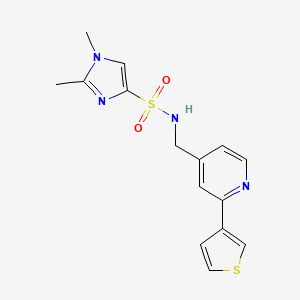
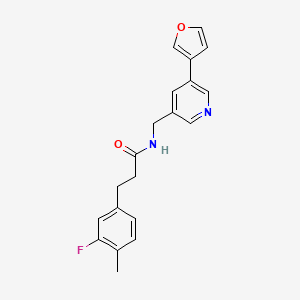
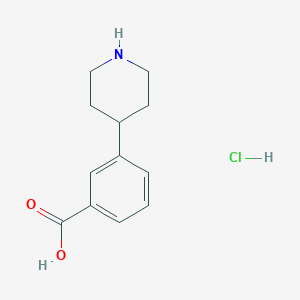
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)
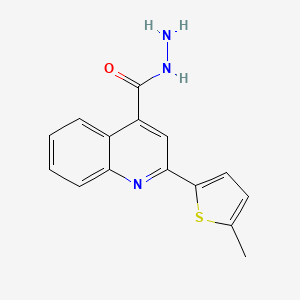
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)
